molecular formula C21H28O2 B1338738 2-(3-(Benzyloxy)phenyl)octan-2-ol CAS No. 84533-97-1

2-(3-(Benzyloxy)phenyl)octan-2-ol

Cat. No. B1338738
CAS RN: 84533-97-1
M. Wt: 312.4 g/mol
InChI Key: GJOZFCGJRJJJSJ-UHFFFAOYSA-N
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Description

“2-(3-(Benzyloxy)phenyl)octan-2-ol” is a chemical compound with the molecular formula C21H28O2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “2-(3-(Benzyloxy)phenyl)octan-2-ol” consists of 21 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 312.45 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-(Benzyloxy)phenyl)octan-2-ol” are not well-documented in the available literature .

Scientific Research Applications

Gas Chromatography in Flavor Characterization

Research on 1-Octen-3-ol, a compound related in structure to 2-(3-(Benzyloxy)phenyl)octan-2-ol, highlights its significance in imparting a distinctive mushroom-like aroma to various Lamiaceae plants. Gas chromatography has been employed to characterize this aroma, underscoring the potential of similar compounds in flavor and fragrance applications (Maggi, Papa, & Vittori, 2012).

Benzoxaboroles in Organic Synthesis and Pharmacology

Benzoxaboroles, derivatives of phenylboronic acids, have been explored for their wide-ranging applications, from organic synthesis to biological activity, demonstrating the versatility of phenyl-containing compounds in scientific research (Adamczyk-Woźniak et al., 2009).

Advances in Organic Light-Emitting Diodes (OLEDs)

The development of materials for OLEDs has seen the use of BODIPY-based compounds, indicating the potential of phenyl-based organic compounds in electronics and photonics (Squeo & Pasini, 2020).

Quinazolines and Pyrimidines in Optoelectronic Materials

Quinazoline and pyrimidine derivatives are highlighted for their luminescent properties and applications in optoelectronic devices, underscoring the role of aromatic compounds in the development of new materials for electronics and lighting (Lipunova et al., 2018).

Antioxidant Activity and Synthetic Phenolic Antioxidants

Studies on synthetic phenolic antioxidants (SPAs) delve into their environmental occurrence, human exposure, and toxicity, presenting critical insights into the safety and efficacy of phenolic compounds in various applications (Liu & Mabury, 2020).

Safety And Hazards

The safety and hazards associated with “2-(3-(Benzyloxy)phenyl)octan-2-ol” are not well-documented in the available literature .

properties

IUPAC Name

2-(3-phenylmethoxyphenyl)octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-4-5-9-15-21(2,22)19-13-10-14-20(16-19)23-17-18-11-7-6-8-12-18/h6-8,10-14,16,22H,3-5,9,15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOZFCGJRJJJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516561
Record name 2-[3-(Benzyloxy)phenyl]octan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Benzyloxy)phenyl)octan-2-ol

CAS RN

84533-97-1
Record name 2-[3-(Benzyloxy)phenyl]octan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 186 g. (7.65 mole) of magnesium in 3.5 l. of tetrahydrofuran was added 1.023 l. (7.29 mole) of 1-bromohexane over 2 hours. The resultant Grignard solution was allowed to cool to 25° C. A solution of 1.098 kg. (4.86 mole) of 3-benzyloxyacetophenone in 1 liter of tetrahydrofuran was added to the Grignard solution over a 3 hour period. The reaction temperature was maintained at 12°-18° C. with an ice bath. Upon completion of the addition the reaction was allowed to stir overnight at 25° C. A solution of 61.5 g. (3.42 mole) of water in 120 ml. tetrahydrofuran was added to the reaction over 15 minutes and, after stirring 20 minutes longer 0.440 l. (1.1 mole) of 2.5 M hexylmagnesium bromide in ether, was added. The reaction was stirred 20 hours longer and then quenched by slow addition to a mixture of 6 l. water and ice and 750 g. (14.2 mole) of ammonium chloride. The organic extract was removed and the aqueous extract was extracted with 1 liter of ether. The combined organic extract was washed with 1 liter of saturated sodium chloride, dried over magnesium sulfate and evaporated to yield 1.424 kg. (94%) of the title compound as an oil.
Quantity
7.65 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.29 mol
Type
reactant
Reaction Step Three
Quantity
4.86 mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
3.42 mol
Type
reactant
Reaction Step Five
Quantity
1.1 mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
14.2 mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
94%

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